rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol, trans
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Overview
Description
“rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol, trans” is a chemical compound with the CAS Number: 1969287-52-2 . It has a molecular weight of 182.22 . The IUPAC name for this compound is ( (2R,3S)-2- (1-methyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14N2O2/c1-11-5-8 (4-10-11)9-7 (6-12)2-3-13-9/h4-5,7,9,12H,2-3,6H2,1H3/t7-,9+/m0/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.Physical and Chemical Properties Analysis
This compound is an oil at room temperature . More detailed physical and chemical properties might be available in a Material Safety Data Sheet (MSDS) or similar document.Scientific Research Applications
Kinetic Resolution and Catalysis
The kinetic resolution of trans-2-(1-pyrazolyl)cyclohexan-1-ol, a compound related to the specified chemical, demonstrates the catalytic potential of lipase B from Candida antarctica in enantioselective acylation reactions. This process results in high yields of enantiomerically pure compounds, showcasing the enzyme's ability to discriminate between enantiomers effectively. The crystallization of the reaction mixture further highlights the practical applications of this approach in producing compounds with specific chiral configurations (Barz, Herdtweck, & Thiel, 1996).
Complex Formation and Structural Analysis
The synthesis and structural analysis of rhodium(III) complexes involving redox-active ligands demonstrate the compound's utility in forming complex structures with specific electronic properties. These complexes exhibit significant potential for application in catalysis, highlighting the versatile nature of such compounds in facilitating a variety of chemical reactions. The detailed investigation into the electronic properties of these complexes underscores their relevance in advanced materials science research (Wanniarachchi et al., 2012).
Enzymatic Synthesis and Resolution
Research into the enzymatic acylation and resolution of secondary alcohols with a thiazolic core underlines another significant application of related compounds. This method allows for the preparation of enantiopure or enantiomerically enriched alcohols, showcasing the importance of enzymatic processes in achieving high levels of stereocontrol. The determination of absolute configurations via NMR studies further emphasizes the role of such compounds in producing stereochemically complex molecules (Pop et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-11-5-8(4-10-11)9-7(6-12)2-3-13-9/h4-5,7,9,12H,2-3,6H2,1H3/t7-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUIKNLXEWVQCA-IONNQARKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C(CCO2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@H]2[C@@H](CCO2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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